6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl acetate
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Overview
Description
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl acetate is a chemical compound with the molecular formula C17H11ClO4 and a molecular weight of 314.728 g/mol . This compound belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl acetate typically involves the reaction of 6-chloro-4-phenylcoumarin with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under reflux conditions, and the product is purified by recrystallization from ethanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl acetate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl acetate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors to exert its biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl acetate
- 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl acetate
- 5-acetyloxy-2-oxo-4-phenyl-2H-chromen-7-yl acetate
Uniqueness
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the acetate group can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C17H11ClO4 |
---|---|
Molecular Weight |
314.7 g/mol |
IUPAC Name |
(6-chloro-2-oxo-4-phenylchromen-7-yl) acetate |
InChI |
InChI=1S/C17H11ClO4/c1-10(19)21-16-9-15-13(7-14(16)18)12(8-17(20)22-15)11-5-3-2-4-6-11/h2-9H,1H3 |
InChI Key |
IXWMFHNZFWMSLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C2C(=CC(=O)OC2=C1)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
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